N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
Description
N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a synthetic small molecule featuring a quinazolinone core substituted with a 2-methyl group at position 2 and a methallyloxy (2-methylprop-2-en-1-yl) ether at position 4. The quinazolinone moiety is linked via a benzamide bridge to a 3-(1H-imidazol-1-yl)propyl side chain. The imidazole group may enhance solubility and hydrogen-bonding interactions, while the methallyloxy substituent could confer increased lipophilicity and metabolic stability compared to smaller substituents like halogens .
Properties
Molecular Formula |
C26H27N5O3 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-3-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide |
InChI |
InChI=1S/C26H27N5O3/c1-18(2)16-34-22-8-9-24-23(15-22)26(33)31(19(3)29-24)21-7-4-6-20(14-21)25(32)28-10-5-12-30-13-11-27-17-30/h4,6-9,11,13-15,17H,1,5,10,12,16H2,2-3H3,(H,28,32) |
InChI Key |
FHLRFQWLVFWNAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=CC(=C3)C(=O)NCCCN4C=CN=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.
Synthesis of the Quinazolinone Core: The quinazolinone core is prepared by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a dehydrating agent.
Coupling of the Imidazole and Quinazolinone Units: The imidazole ring is then coupled with the quinazolinone core using a suitable linker, such as a propyl chain, through nucleophilic substitution reactions.
Introduction of the Benzamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution at Heterocyclic Moieties
The imidazole and quinazoline rings are key sites for nucleophilic substitution due to their electron-deficient aromatic systems.
Key Findings:
-
Imidazole alkylation : The N-1 position of imidazole undergoes alkylation with electrophilic agents. For example, in analogous compounds, alkylation with Mannich bases (e.g., dimethylamine hydrochloride/paraformaldehyde) proceeds in ethanol under reflux to yield N-alkylated imidazoles .
-
Quinazoline substitution : The 4-oxo group on the quinazoline ring facilitates substitution at adjacent positions. In related systems, hydroxylamine hydrochloride reacts with ketones on quinazoline derivatives to form oximes (e.g., 70% yield, 155–157°C mp) .
Table 1: Representative Substitution Reactions
Hydrolysis Reactions
The benzamide and alkenyl ether groups are susceptible to hydrolysis under acidic or basic conditions.
Key Findings:
-
Benzamide hydrolysis : The amide bond in the benzamide moiety can hydrolyze in concentrated HCl or NaOH to yield carboxylic acid and amine derivatives. For structurally similar compounds, hydrolysis rates depend on steric hindrance from the 2-methylpropanoyl group .
-
Alkenyl ether cleavage : The (2-methylprop-2-en-1-yl)oxy group undergoes acid-catalyzed hydrolysis to form phenolic derivatives. This reactivity is consistent with tert-alkyl ethers, which hydrolyze faster than primary ethers .
Acylation and Sulfonation at Imidazole
The imidazole’s NH group reacts with acyl chlorides and sulfonyl chlorides to form substituted derivatives.
Key Findings:
-
Acylation : Treatment with benzoyl chloride in chloroform/triethylamine yields N-acylated imidazoles. For example, N-benzoyl derivatives form in 75–85% yields under mild conditions .
-
Sulfonation : Reactions with toluenesulfonyl chloride produce sulfonamides (e.g., 80–90% yields) .
Table 2: Acylation/Sulfonation Outcomes
| Reagent | Conditions | Product Class | Yield | Source |
|---|---|---|---|---|
| Benzoyl chloride | CHCl₃, TEA, 25°C | N-acylimidazole | 85% | |
| Tosyl chloride | CHCl₃, TEA, reflux | N-sulfonylimidazole | 90% |
Cross-Coupling of Alkenyl Ether
The alkenyl ether group (2-methylprop-2-en-1-yl)oxy participates in transition-metal-catalyzed cross-coupling reactions.
Key Findings:
-
Heck coupling : Palladium-catalyzed coupling with aryl halides forms biaryl derivatives. Similar systems achieve >70% yields using Pd(OAc)₂ and PPh₃ .
-
Hydrolysis-elimination : Under acidic conditions, the ether may undergo elimination to form conjugated dienes, though this pathway requires further validation for the target compound .
Stability and Side Reactions
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.
Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to understand its behavior in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used as a tool compound to study various biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.
Comparison with Similar Compounds
3-(3-(1H-Imidazol-1-yl)-2-methylpropyl)-6-chloroquinazolin-4(3H)-one (CAS 110552-41-5)
- Core Structure: Quinazolinone with a chlorine substituent at position 5.
- Key Differences: The target compound replaces the 6-chloro group with a methallyloxy ether, introducing steric bulk and altering electronic properties. This substitution likely increases lipophilicity (ClogP ≈ 2.5 vs.
- Molecular Weight : 302.76 g/mol (vs. estimated ~450–500 g/mol for the target compound).
- Functional Groups : Imidazole and chloro groups vs. imidazole, methallyloxy, and benzamide in the target.
Other Quinazolinone Derivatives
Quinazolinones with 4-oxo functionalities and alkyl/aryl substitutions (e.g., 2-methyl groups) are well-documented in kinase inhibitor research. The methallyloxy group in the target compound is rare but analogous to alkoxy substituents in compounds like gefitinib, where such groups improve target binding and pharmacokinetics .
Benzimidazole and Benzimidazole-Carboxamide Analogues
2-(1-(3-(4-Chloroxyphenyl)-3-oxopropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide (5cj)
- Core Structure : Benzimidazole-carboxamide with a pyrrolidine-linked 4-chlorophenyl group.
- Key Differences: While 5cj shares an imidazole-like benzimidazole core, its lack of a quinazolinone moiety and benzamide linker distinguishes it from the target compound. The 4-chlorophenyl group in 5cj may facilitate halogen bonding, whereas the methallyloxy group in the target compound prioritizes hydrophobic interactions .
- Molecular Weight : 397.14 g/mol.
- Spectroscopic Data: $ ^1H $-NMR signals for 5cj (e.g., δ 7.46–7.40 ppm for aromatic protons) differ markedly from the target’s expected benzamide and quinazolinone signals (δ 7.5–8.5 ppm for quinazolinone protons) .
Imidazole-Linked Benzamide Derivatives
N-(1-((3-(1H-Imidazol-1-yl)propyl)amino)-3-methyl-1-oxobutan-2-yl)-2-(4-methoxybenzamido)benzamide (CAS 400759-52-6)
- Core Structure : Benzamide with a 4-methoxybenzamido group and imidazolylpropyl side chain.
- Key Differences: This compound lacks the quinazolinone ring but shares the imidazolylpropyl-benzamide framework. The 4-methoxy group in CAS 400759-52-6 may enhance solubility compared to the target’s methallyloxy substituent, though at the cost of reduced steric bulk .
- Molecular Weight : 477.555 g/mol.
Physicochemical Properties
- Lipophilicity : The target’s methallyloxy group increases ClogP compared to chloro or methoxy substituents, favoring passive diffusion across biological membranes .
- Solubility : Imidazole and benzamide groups in the target compound may improve aqueous solubility relative to purely aromatic analogues .
Biological Activity
N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a quinazoline derivative, and a benzamide moiety. Its molecular formula is C₁₈H₁₈N₄O₂, with a molar mass of approximately 342.36 g/mol. The imidazole ring is known for its diverse biological activities, making it a significant component in medicinal chemistry.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds containing imidazole and quinazoline structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli . The specific compound has been tested against these pathogens, demonstrating significant inhibition zones in agar diffusion assays.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 18 | |
| Bacillus subtilis | 14 |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. Studies have reported that this compound exhibits cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. In vitro studies indicated that it significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic application in treating inflammatory diseases.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study aimed at evaluating the antimicrobial efficacy of several imidazole derivatives, this compound was tested alongside standard antibiotics. The results indicated that the compound exhibited superior activity against resistant strains of bacteria compared to conventional treatments, highlighting its potential as a novel antimicrobial agent .
Case Study 2: Cancer Cell Line Studies
Another research effort focused on the anticancer properties of this compound involved treating various cancer cell lines with different concentrations of this compound. The findings revealed a dose-dependent response in cell viability assays, suggesting that higher concentrations lead to increased cytotoxicity .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves nucleophilic substitution reactions. For example, reacting a quinazolinone precursor (e.g., 4-chloro-2-substituted quinazoline) with 3-(1H-imidazol-1-yl)propylamine in a polar aprotic solvent like DMF, using triethylamine as a base. Reaction conditions (room temperature, 4 hours) and purification via recrystallization in acetone are critical for high yields (~95%) and purity .
Q. How can structural confirmation be achieved post-synthesis?
Use a combination of FT-IR (to identify functional groups like amide C=O and imidazole N-H stretches) and 1H-NMR (to verify proton environments, e.g., imidazole protons at δ 7.0–8.0 ppm and quinazolinone aromatic signals). Elemental analysis (C, H, N) should match theoretical values within ±0.4% .
Q. What initial biological screening assays are appropriate?
Prioritize in vitro antimicrobial assays (e.g., broth microdilution for MIC determination against Gram-positive/negative bacteria) and enzyme inhibition studies (e.g., kinase or protease targets). Use positive controls like ciprofloxacin for antibacterial assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent selection : Test DMF vs. DMSO for solubility and reactivity.
- Catalyst screening : Evaluate metal catalysts (e.g., CuI) for coupling steps.
- Temperature gradients : Assess reflux vs. microwave-assisted synthesis for reduced reaction time. Monitor progress via TLC/HPLC and purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What strategies address contradictory bioactivity data across assay models?
- Dose-response validation : Repeat assays with varying concentrations (e.g., 1–100 µM) to rule out false positives.
- Cell-line specificity : Test activity in primary cells vs. immortalized lines (e.g., HEK293 vs. HeLa).
- Mechanistic studies : Use Western blotting or fluorescence polarization to confirm target engagement .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Quinazolinone modifications : Replace the 2-methyl group with halogens (e.g., Br, Cl) to enhance lipophilicity.
- Imidazole substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to modulate π-π stacking. Validate changes via molecular docking (e.g., AutoDock Vina) against target proteins like EGFR or PARP .
Q. What analytical techniques resolve impurities in complex reaction mixtures?
- HPLC-MS : Identify byproducts using reverse-phase C18 columns and electrospray ionization.
- 2D NMR (COSY, HSQC) : Assign overlapping signals in crude mixtures.
- Recrystallization optimization : Test solvent pairs (acetone/water, ethanol/DCM) to isolate pure crystals .
Q. How to assess metabolic stability and toxicity in preclinical models?
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS.
- Cytotoxicity profiling : Use MTT assays on hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines.
- hERG inhibition screening : Patch-clamp assays to evaluate cardiac safety risks .
Methodological Notes
- Data contradiction resolution : Cross-validate spectral data (e.g., NMR vs. HRMS) and bioassay results using orthogonal methods .
- Stability testing : Store compounds under inert atmospheres (N₂) at –20°C to prevent degradation, and monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
